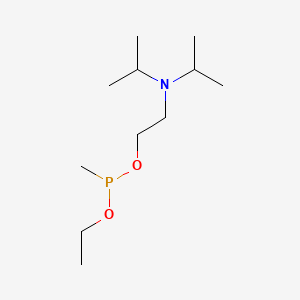

Isopropyl aminoethylmethyl phosphonite

Description

Isopropyl aminoethylmethyl phosphonite (commonly referred to as QL) is an organophosphorus compound with the IUPAC name O-Ethyl-2-diisopropylaminoethyl methylphosphonite (CAS 57856-11-8) . It is a thick, colorless liquid with a distinctive fishy odor and serves as a precursor to the nerve agent VX, which inhibits acetylcholinesterase . QL’s molecular formula is C₁₁H₂₆NO₂P, featuring a phosphonite backbone with ethyl, methyl, and diisopropylaminoethyl substituents. Historically, QL was synthesized for the U.S. Bigeye binary chemical weapon program, where it reacted with sulfur-containing compounds to form VX during weapon deployment .

QL’s applications extend beyond chemical warfare: it has been studied as a polymer stabilizer due to its ability to mitigate oxidative degradation during melt processing . Its decomposition products include methylphosphonic acid, ethanol, and sodium hydroxide, which require specialized neutralization protocols .

Properties

CAS No. |

57856-11-8 |

|---|---|

Molecular Formula |

C11H26NO2P |

Molecular Weight |

235.30 g/mol |

IUPAC Name |

N-[2-[ethoxy(methyl)phosphanyl]oxyethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C11H26NO2P/c1-7-13-15(6)14-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |

InChI Key |

OIQVKKOBTVZIFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(C)OCCN(C(C)C)C(C)C |

boiling_point |

230 °C /450 °F/ |

Color/Form |

Colorless liquid |

physical_description |

This material is a chemical weapon or chemical weapon precursor. |

solubility |

Slight solubility in water |

vapor_density |

8.1 (Air = 1) |

vapor_pressure |

0.01 mm Hg at 25 °C /77 °F/ |

Origin of Product |

United States |

Preparation Methods

Isopropyl aminoethylmethyl phosphonite is synthesized through the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol . This reaction involves the exchange of the ethyl group in diethyl methylphosphonite with the 2-(diisopropylamino)ethyl group, resulting in the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Isopropyl aminoethylmethyl phosphonite undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various phosphonate derivatives.

Substitution: It can undergo substitution reactions where the amino or ethyl groups are replaced by other functional groups.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isopropyl aminoethylmethyl phosphonite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isopropyl aminoethylmethyl phosphonite involves its conversion to more toxic compounds, such as VX, through chemical reactions. When it reacts with sulfur, it forms the corresponding sulfide, which then isomerizes into the highly toxic VX molecule . The molecular targets and pathways involved in this process include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system and causing severe neurological effects .

Comparison with Similar Compounds

Key Findings :

- Phosphonites (including QL) and phosphines outperform phosphites in maintaining polymer viscosity (high MFR) and color stability, critical for industrial polyethylene processing.

- Phosphites exhibit slower oxidative degradation but are less effective in preventing structural changes during extrusion .

Structural Analogs in Organophosphorus Chemistry

QL shares structural motifs with other phosphonites and nerve agent precursors (Table 2):

Key Findings :

- Substituting ethyl for methyl groups (e.g., ethylphosphonite derivatives) alters steric and electronic properties, impacting reactivity in catalysis or stabilization .

- Phosphonothiolates (e.g., cyclohexylmethyl derivatives) exhibit distinct toxicity profiles due to sulfur incorporation, making them less volatile but more persistent in the environment .

Pharmacologically Active Compounds with Structural Similarities

Despite its role as a nerve agent precursor, QL shares mass spectrometry similarities with non-toxic compounds like procainamide and carnitine derivatives (Table 3) :

| Compound | Type | Function | Structural Overlap with QL |

|---|---|---|---|

| Procainamide | Antiarrhythmic drug | Sodium channel blocker | Similar molecular mass (235.12 Da) |

| Carnitine | Metabolic aid | Facilitates fatty acid oxidation | D-carnitine side chain resemblance |

Key Findings :

- QL’s phosphonite backbone and alkylamino groups differentiate it from bioactive molecules like procainamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.